molecular formula C17H14N2O5 B7628363 [3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl 2,4-dihydroxybenzoate

[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl 2,4-dihydroxybenzoate

Cat. No.: B7628363
M. Wt: 326.30 g/mol
InChI Key: LGAXLFXIUXLGHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl 2,4-dihydroxybenzoate, also known as MOB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MOB is a derivative of oxadiazole and benzoic acid, and its synthesis method involves the condensation of 2,4-dihydroxybenzoic acid with 2-amino-5-methylphenyl-1,2,4-oxadiazole in the presence of a coupling agent.

Mechanism of Action

The mechanism of action of [3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl 2,4-dihydroxybenzoate is not fully understood, but it is believed to involve the inhibition of reactive oxygen species (ROS) and the activation of antioxidant enzymes. This compound has been found to increase the activity of superoxide dismutase (SOD) and catalase, which are enzymes that protect cells from oxidative stress.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the suppression of inflammation. This compound has also been found to protect cells from oxidative stress and DNA damage.

Advantages and Limitations for Lab Experiments

One advantage of using [3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl 2,4-dihydroxybenzoate in lab experiments is its ability to form stable complexes with metal ions, which can be useful in drug delivery systems. However, one limitation of using this compound is its relatively low solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for research on [3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl 2,4-dihydroxybenzoate, including:
1. Further studies on the mechanism of action of this compound, particularly its interactions with metal ions and antioxidant enzymes.
2. Investigation of the potential use of this compound in drug delivery systems, including the development of new this compound-based drug delivery systems.
3. Studies on the environmental impact of this compound, including its toxicity and biodegradability.
4. Exploration of the potential use of this compound in materials science, including the development of new this compound-based materials with unique properties.
5. Investigation of the potential use of this compound in agriculture, including its effects on plant growth and disease resistance.
Conclusion:
In conclusion, this compound, or this compound, is a chemical compound that has potential applications in various scientific fields. Its synthesis method involves the condensation of 2,4-dihydroxybenzoic acid with 2-amino-5-methylphenyl-1,2,4-oxadiazole in the presence of a coupling agent. This compound has been found to exhibit antitumor, anti-inflammatory, and antioxidant activities, and has potential use in drug delivery systems. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential applications in various fields.

Synthesis Methods

The synthesis of [3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl 2,4-dihydroxybenzoate involves the reaction of 2,4-dihydroxybenzoic acid with 2-amino-5-methylphenyl-1,2,4-oxadiazole in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC). The reaction yields this compound as a white crystalline solid with a melting point of 220-222°C.

Scientific Research Applications

[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl 2,4-dihydroxybenzoate has been studied for its potential applications in various scientific fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, this compound has been found to exhibit antitumor, anti-inflammatory, and antioxidant activities. This compound has also been studied for its potential use in drug delivery systems due to its ability to form stable complexes with metal ions.

Properties

IUPAC Name

[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl 2,4-dihydroxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O5/c1-10-4-2-3-5-12(10)16-18-15(24-19-16)9-23-17(22)13-7-6-11(20)8-14(13)21/h2-8,20-21H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGAXLFXIUXLGHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)COC(=O)C3=C(C=C(C=C3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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